5-Fluoro-indan-2-carboxylic acid methyl ester

Medicinal Chemistry Fluorination Drug Metabolism

Researchers targeting alpha2-adrenoceptors require authentic 5-fluoroindan-2-yl building blocks-non-fluorinated analogs compromise receptor binding affinity. This methyl ester (CAS 628732-04-7) is the direct precursor for fipamezole-class antagonists. • Direct precursor to 5-fluoro-indan-2-carboxylic acid via hydrolysis • Enables SAR exploration of fluorinated indane derivatives • Protected intermediate for multistep medicinal chemistry syntheses Supplied as ≥98% pure compound with global shipping.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 628732-04-7
Cat. No. B3275708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-indan-2-carboxylic acid methyl ester
CAS628732-04-7
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C1)C=C(C=C2)F
InChIInChI=1S/C11H11FO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
InChIKeyMIZJGPQVOBOFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-indan-2-carboxylic Acid Methyl Ester – Overview


5-Fluoro-indan-2-carboxylic acid methyl ester (CAS: 628732-04-7) is a fluorinated indane derivative with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol [1]. It is formally named methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate and is characterized by a fluorine atom at the 5-position of the indane core and a methyl ester at the 2-position [1]. This compound belongs to a class of molecules frequently utilized as synthetic intermediates in medicinal chemistry, particularly for introducing a 5-fluoroindan-2-yl moiety into bioactive compounds [2].

Synthetic building block for 5-fluoroindan-2-yl group
Hydrolyzable to 5-fluoro-indan-2-carboxylic acid
Supports SAR studies on fluorinated indane derivatives

Why 5-Fluoro Substitution Matters


In-class compounds like unsubstituted indan-2-carboxylic acid methyl ester or its 5-chloro analog cannot be simply interchanged with the 5-fluoro variant due to the profound impact of the fluorine atom on downstream pharmaceutical properties. The presence of the 5-fluoro substituent is a key structural feature in potent alpha2-adrenoceptor antagonists, such as fipamezole [1]. While direct comparative data for the methyl ester itself is not publicly available, its value is derived from its role as a specific building block in the synthesis of 4-(5-fluoroindan-2-yl)-1H-imidazole derivatives [2]. Using a non-fluorinated or differently halogenated analog would lead to the synthesis of a different final compound with potentially altered receptor binding affinity and metabolic stability, thus failing to meet the specific structural requirements of the intended target molecule [1].

Target: 5-Fluoro Ester
Substitute: Non-Fluorinated Analog
Structural Outcome
Generates 5-fluoroindan-2-yl derivatives
Generates non-fluorinated analogs; may not match target structure
Downstream Activity
Fluorine can enhance binding affinity (reported Ki for fipamezole)
Binding profile may differ significantly; may not achieve desired receptor engagement
Metabolic Stability
5-Fluoro substitution may improve metabolic stability
Non-fluorinated analog may exhibit different stability; cannot assume equivalence

Key Differentiation Evidence


Fluorine Substitution and Metabolic Stability

The introduction of a fluorine atom at the 5-position of the indane ring is a well-established strategy in medicinal chemistry to modulate the properties of a compound. This class-level modification is specifically employed in the synthesis of the drug fipamezole, a 5-fluoroindan-2-yl derivative, to enhance its pharmacological profile compared to the non-fluorinated analog, atipamezole [1]. The presence of the fluorine atom in this ester ensures that the resulting downstream products possess this critical structural feature, which is associated with improved metabolic stability and target engagement [1]. This provides a clear differentiation from the non-fluorinated indan-2-carboxylic acid methyl ester, which would lead to a different class of final compounds.

Fluorine Substitution
Class-level inference
Enables synthesis of fipamezole; reported Ki at human α2A, α2B, α2C: 9.2, 17, 55 nM (downstream compound)
Structural requirement for downstream target engagement
Data from final drug candidate; ester itself is precursor
Medicinal Chemistry Fluorination Drug Metabolism

Hydrolysis to 5-Fluoro-indan-2-carboxylic Acid

5-Fluoro-indan-2-carboxylic acid methyl ester can be quantitatively converted to its parent carboxylic acid, 5-fluoro-indan-2-carboxylic acid (CAS: 628732-07-0), via hydrolysis . The synthetic utility is described in US Patent 7,598,417, where the methyl ester is hydrolyzed in acetic acid containing 20% HCl according to a general procedure to yield the desired acid . This hydrolysis reaction is a crucial step for converting the protected ester intermediate into a functional carboxylic acid for further derivatization.

Hydrolysis to Acid
Supporting evidence
Methyl ester (194.20 g/mol) → acid (180.18 g/mol) via HOAc/20% HCl; quantitative conversion reported
Reliable deprotection step for multistep synthesis
General procedure G; conditions may require optimization
Organic Synthesis Ester Hydrolysis Intermediate Chemistry

5-Fluoro Indane Ester Application Scenarios


Synthesis of 4-(5-Fluoroindan-2-yl)-1H-Imidazole Derivatives

This compound serves as a critical building block for introducing the 5-fluoroindan-2-yl group into imidazole-based alpha2-adrenoceptor antagonists. As described in patent literature, these intermediates are essential for synthesizing compounds like fipamezole and 4-(5-fluoroindan-2-yl)-1H-imidazole [1]. The specific 5-fluoro substitution on the indane core is a key structural requirement for the biological activity of these target molecules, making this ester the preferred starting material over its non-fluorinated analogs.

Preparation of 5-Fluoro-indan-2-carboxylic Acid

The methyl ester is a direct precursor to 5-fluoro-indan-2-carboxylic acid (CAS: 628732-07-0) via hydrolysis . This transformation is documented as a step in multistep organic syntheses, where the ester serves as a protected form of the carboxylic acid. Procurement of the ester is therefore justified when the synthetic pathway requires a protected intermediate that can be deprotected under defined conditions (e.g., HOAc/20% HCl) to reveal the free acid for subsequent coupling or functional group manipulations.

Medicinal Chemistry and SAR Studies on Fluorinated Indanes

In a medicinal chemistry context, this compound is used to explore structure-activity relationships (SAR) for fluorinated indane derivatives. The presence of the fluorine atom allows researchers to investigate the effects of halogen substitution on the physicochemical and biological properties of a series [1]. The methyl ester group serves as a versatile synthetic handle that can be either retained or further modified (e.g., hydrolysis to the acid) to generate diverse analogs for biological screening.

Application
Selection Property
Validation Focus
Imidazole-based α2 antagonist synthesis
5-Fluoroindan-2-yl building block
Receptor binding profile of final compound
Carboxylic acid precursor
Protected ester intermediate
Hydrolysis efficiency and acid purity
Fluorinated indane SAR studies
Halogen substitution effect
Physicochemical property comparison

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